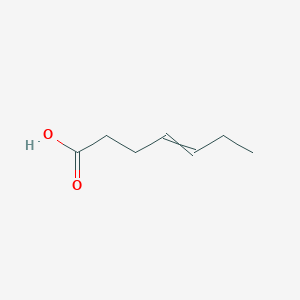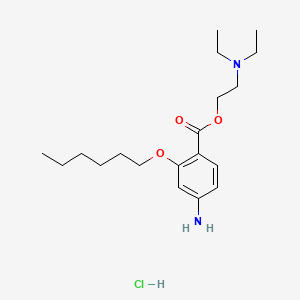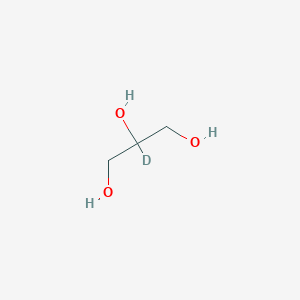
Glycerol-2-D1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol-2-D1, also known as deuterated glycerol, is a stable isotope-labeled compound where one of the hydrogen atoms in glycerol is replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycerol-2-D1 involves the deuteration of glycerol. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the stringent requirements for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol-2-D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated dihydroxyacetone and glyceraldehyde.
Reduction: It can be reduced to form deuterated propanediol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Deuterated dihydroxyacetone and glyceraldehyde.
Reduction: Deuterated propanediol.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Glycerol-2-D1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
The mechanism of action of glycerol-2-D1 is primarily based on its role as a tracer. The deuterium atom in this compound allows researchers to track the compound through various biochemical pathways using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in glycerol metabolism and its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol: The non-deuterated form of glycerol, commonly used in various applications but lacks the isotopic labeling.
1,2-Propanediol (Propylene Glycol): Similar in structure but with different physical and chemical properties.
1,2-Ethanediol (Ethylene Glycol): Another glycol with different applications and toxicity profile.
Uniqueness
Glycerol-2-D1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic and kinetic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C3H8O3 |
|---|---|
Poids moléculaire |
93.10 g/mol |
Nom IUPAC |
2-deuteriopropane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3D |
Clé InChI |
PEDCQBHIVMGVHV-WFVSFCRTSA-N |
SMILES isomérique |
[2H]C(CO)(CO)O |
SMILES canonique |
C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






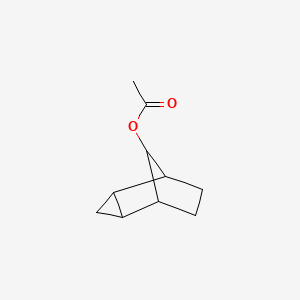
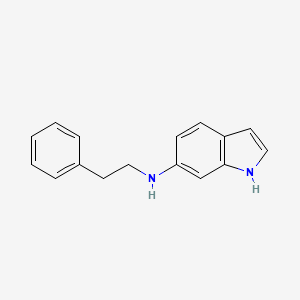



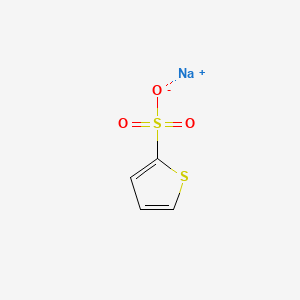
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
